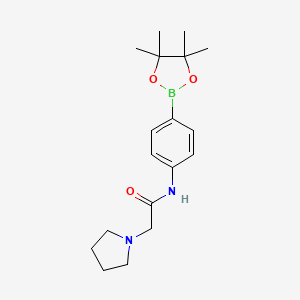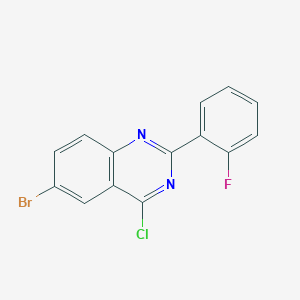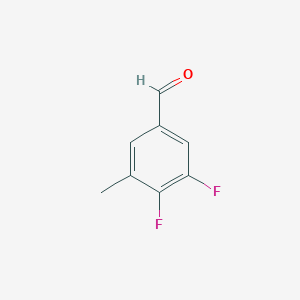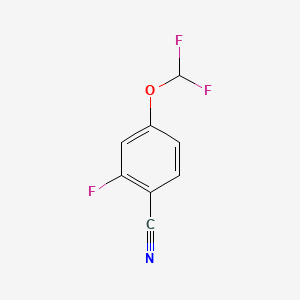
4-Fluoro-3-(methoxymethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-3-(methoxymethyl)phenylboronic acid” is a chemical compound with the CAS Number: 337536-19-3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BFO3/c1-13-5-6-4-7 (9 (11)12)2-3-8 (6)10/h2-4,11-12H,5H2,1H3 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 183.97 .
Wissenschaftliche Forschungsanwendungen
Hybrid Nanomaterials Characterization
4-Fluoro-3-(methoxymethyl)phenylboronic acid has been utilized in the characterization of hybrid nanomaterials. It was used in the synthesis of chiral 1,1′-bis-2-naphthol (BINOL) derivatives, which were then immobilized onto carbon nanotubes. This approach helped to better quantify organic materials in hybrid structures and maintained the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).
Enzyme-free Glucose Sensing
In the field of glucose sensing, a study synthesized a monomer incorporating this compound for enzyme-free glucose sensing at physiological conditions. This development aimed to enhance the effectiveness and reliability of glucose monitoring systems (Bao et al., 2021).
Supramolecular Assemblies
The compound has been studied in the context of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like this compound, have been observed to form specific assemblies due to hydrogen bonding interactions, contributing to the understanding of molecular assembly and design (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanism
This compound has also been part of studies exploring fluorescence quenching mechanisms. The quenching of fluorescence in certain boronic acid derivatives, including 4-fluoro variants, was examined to understand their interactions and reactions with other substances, contributing to the broader field of fluorescence-based chemical analysis (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Fluorinated Heterocyclic Compounds
The compound has been applied in the synthesis of fluorinated heterocyclic compounds. It was used as a building block in the efficient synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, illustrating its versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Advanced Applications in Oncology
In the field of oncology, derivatives of phenylboronic acid, including fluoro-substituted variants, have shown promising results as potential anticancer agents. Specifically, their influence on cell cycle progression and apoptosis induction in cancer cells has been a subject of research, highlighting their potential in experimental oncology (Psurski et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation with a palladium catalyst .
Biochemical Pathways
Boronic acids are often used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with diols and other Lewis bases. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by binding to the active site serine residue. Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, making it useful in the study of carbohydrate metabolism and glycosylation processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation-dependent signaling pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with glycoproteins can impact cellular metabolism by altering glycosylation patterns and affecting the stability and function of glycosylated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of this compound to the active site serine residue of serine proteases results in enzyme inhibition. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products. The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism. In vivo studies have shown that the compound’s effects on cellular function can persist for extended periods, depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall impact on cellular function. Additionally, this compound can modulate metabolic flux by altering the activity of key enzymes involved in carbohydrate and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other biomolecules involved in glycosylation processes. The compound’s subcellular localization can also affect its ability to modulate enzyme activity and gene expression, influencing its overall impact on cellular function .
Eigenschaften
IUPAC Name |
[4-fluoro-3-(methoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMSGBDXRJPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)







